2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining brominated isoindole and methanoisoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindole with a suitable phenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the isoindole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the brominated isoindole moiety, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Shares the brominated isoindole structure but differs in the side chain composition.
4-((5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-amino)-benzoic acid: Contains a similar core structure with variations in the functional groups.
Uniqueness
2-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of brominated isoindole and methanoisoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H17BrN2O4 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-[4-(5-bromo-1,3-dioxoisoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C23H17BrN2O4/c24-13-3-8-16-17(10-13)21(28)25(20(16)27)14-4-6-15(7-5-14)26-22(29)18-11-1-2-12(9-11)19(18)23(26)30/h3-8,10-12,18-19H,1-2,9H2 |
InChI Key |
WPNDTNHIUYXNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)Br |
Origin of Product |
United States |
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